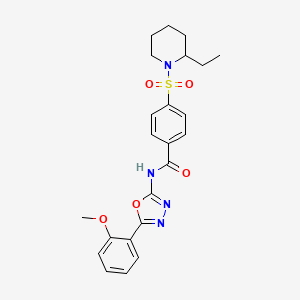

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-3-17-8-6-7-15-27(17)33(29,30)18-13-11-16(12-14-18)21(28)24-23-26-25-22(32-23)19-9-4-5-10-20(19)31-2/h4-5,9-14,17H,3,6-8,15H2,1-2H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPODFRBAGEHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 463.6 g/mol. The structure features a sulfonyl group attached to a piperidine ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

1. Anticholinesterase Activity

Recent studies have indicated that compounds containing the oxadiazole scaffold exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The interaction of these compounds with AChE and BChE has been characterized through molecular docking studies, revealing strong binding affinities that suggest potential therapeutic applications against cognitive decline .

2. Antioxidant Properties

The oxadiazole derivatives have also shown promising antioxidant properties, which are crucial in combating oxidative stress related to various diseases, including cancer and neurodegenerative disorders. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

3. Anticancer Activity

Several derivatives of oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in breast cancer cells (MCF-7) and lung carcinoma cells (A549), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the activation of caspases and disruption of cell cycle progression.

Case Studies

A notable case study involved the evaluation of similar oxadiazole derivatives against Mycobacterium tuberculosis, where compounds demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM. This highlights the versatility of oxadiazole-based compounds in targeting multiple pathways in different diseases .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Cyclization : Formation of the 1,3,4-oxadiazole ring using hydrazine hydrate and carbon disulfide (CS₂) under reflux with KOH in ethanol .

- Sulfonylation : Reacting the intermediate with 4-bromomethylbenzenesulfonyl chloride in a sodium carbonate solution, followed by coupling with 2-ethylpiperidine under basic conditions .

- Optimization : Key parameters include reflux time (4–6 hours for cyclization), solvent polarity (DMF for sulfonylation), and stoichiometry of coupling agents (e.g., 1.2 equivalents of sulfonyl chloride) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of the 2-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and sulfonyl moiety (δ 7.5–8.2 ppm for aromatic protons adjacent to SO₂) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the oxadiazole and piperidine subunits .

- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Q. How should researchers design initial biological activity assays for this compound?

- Methodology :

- Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Measure zone of inhibition and MIC values .

- Enzyme Inhibition : Test lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition via spectrophotometric assays (e.g., LOX inhibition at 234 nm) .

Advanced Research Questions

Q. How can contradictions in spectral data between synthetic batches be resolved?

- Methodology :

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 4-methylpiperidine sulfonyl derivatives) .

- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure (if crystalline) .

- Batch Analysis : Use HPLC-PDA to check for impurities (>95% purity threshold) and correlate retention times with spectral anomalies .

Q. What strategies improve yield in the sulfonylation step, and how do solvent choices impact regioselectivity?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity, while THF may reduce side reactions .

- Catalysis : Add LiH (1–2 mol%) to accelerate coupling between sulfonyl chlorides and piperidine derivatives .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .

Q. How can structure-activity relationships (SAR) be explored for the 2-methoxyphenyl and sulfonyl groups?

- Methodology :

- Analog Synthesis : Replace 2-methoxyphenyl with halogenated or nitro-substituted aryl groups to assess electronic effects on bioactivity .

- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., LOX or bacterial dihydrofolate reductase) .

- QSAR Analysis : Correlate logP values (from HPLC) with antibacterial IC₅₀ to optimize lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.